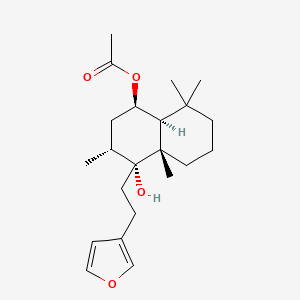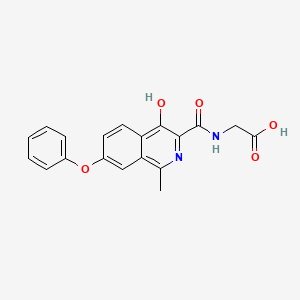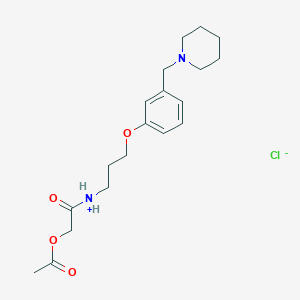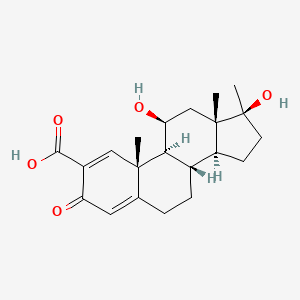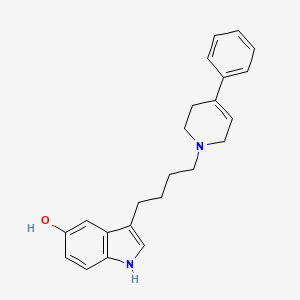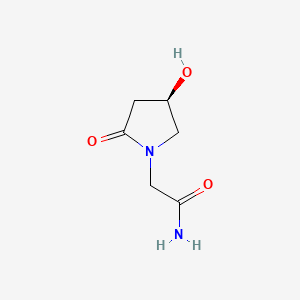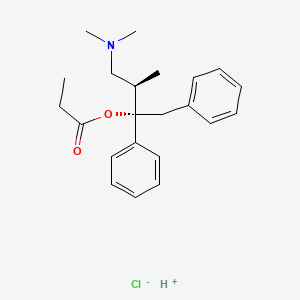
Propoxyphene hydrochloride
Overview
Description
Propoxyphene hydrochloride is a synthetic opioid analgesic used to treat mild to moderate pain. It is structurally related to methadone and is known for its analgesic properties. This compound is often prescribed under various brand names, including Darvon. Despite its effectiveness in pain management, it has been withdrawn from the market in several countries due to concerns over its safety profile, particularly the risk of cardiac arrhythmias and overdose .
Mechanism of Action
Target of Action
Propoxyphene hydrochloride primarily targets the OP1, OP2, and OP3 opiate receptors within the central nervous system (CNS) . These receptors are coupled with G-protein receptors and function as modulators of synaptic transmission .
Mode of Action
This compound acts as a weak agonist at the opiate receptors . It primarily affects OP3 receptors, which are coupled with G-protein receptors and function as modulators, both positive and negative, of synaptic transmission via G-proteins that activate effector proteins .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of synaptic transmission via G-proteins that activate effector proteins . This modulation can have both positive and negative effects .
Pharmacokinetics
This compound is a centrally acting opiate analgesic . After a 65-mg oral dose, peak plasma levels of 0.05 to 0.1 μg/mL for propoxyphene and 0.1 to 0.2 μg/mL for norpropoxyphene (major metabolite) are achieved . The half-life of propoxyphene is 6 to 12 hours, whereas that of norpropoxyphene is 30 to 36 hours .
Result of Action
The analgesic effect of propoxyphene is due to the d-isomer, dextropropoxyphene . In addition to pain reduction, propoxyphene also causes sedation and respiratory depression .
Action Environment
The metabolism of propoxyphene may be altered by strong CYP3A4 inhibitors (such as ritonavir, ketoconazole, itraconazole, troleandomycin, clarithromycin, nelfinavir, nefazadone, amiodarone, amprenavir, aprepitant, diltiazem, erythromycin, fluconazole, fosamprenavir, grapefruit juice, and verapamil) leading to enhanced propoxyphene plasma levels . Therefore, the action, efficacy, and stability of propoxyphene can be influenced by these environmental factors .
Biochemical Analysis
Biochemical Properties
Propoxyphene hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to opioid receptors in the brain and spinal cord, which are part of the G-protein coupled receptor family. These interactions inhibit the release of neurotransmitters such as substance P, glutamate, and others involved in pain transmission. Additionally, this compound undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, norpropoxyphene, through the action of cytochrome P450 enzymes, particularly CYP3A4 .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s binding to opioid receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream signaling molecules, ultimately altering gene expression and cellular metabolism . Additionally, this compound can induce apoptosis in certain cell types by activating caspase pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to opioid receptors, which are distributed throughout the central and peripheral nervous systems. Upon binding, the compound induces conformational changes in the receptor, leading to the activation of G-proteins. These G-proteins then inhibit adenylate cyclase, reducing the production of cAMP. The decrease in cAMP levels results in the inhibition of neurotransmitter release and modulation of ion channel activity, contributing to the analgesic effects of this compound . Additionally, the compound’s active metabolite, norpropoxyphene, has been shown to inhibit sodium channels, further contributing to its analgesic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under normal storage conditions but can degrade when exposed to light and heat. In vitro studies have shown that this compound can maintain its analgesic effects for several hours, with a half-life of approximately 6-12 hours . Long-term exposure to the compound can lead to tolerance and dependence, as well as potential neurotoxic effects due to the accumulation of its metabolite, norpropoxyphene .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively relieves pain without significant adverse effects. At higher doses, this compound can cause respiratory depression, sedation, and even death due to its potent central nervous system depressant effects . Studies in animal models have also shown that chronic administration of high doses can lead to the development of tolerance and physical dependence .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound undergoes extensive first-pass metabolism by intestinal and hepatic enzymes, with the major route being cytochrome CYP3A4-mediated N-demethylation to norpropoxyphene . Minor metabolic pathways include ring hydroxylation and glucuronide formation. The metabolites are primarily excreted by the kidneys . The interaction with CYP3A4 can lead to altered plasma levels of this compound when co-administered with strong CYP3A4 inhibitors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to cross cell membranes easily and accumulate in fatty tissues. It binds to plasma proteins, which facilitates its transport in the bloodstream . Within cells, this compound can interact with transporters and binding proteins that influence its localization and accumulation. The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound primarily localizes to the cytoplasm and cell membranes, where it interacts with opioid receptors and other target proteins . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments. Additionally, the compound’s lipophilicity allows it to accumulate in lipid-rich organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propoxyphene hydrochloride involves several key steps:
Preparation of β-dimethylaminobutrophenone: This is achieved by the addition of a secondary amine to phenylpropenyl ketone.
Grignard Reaction: The amino ketone undergoes a Grignard reaction with benzylmagnesium chloride, yielding α- and β-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol hydrochloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for yield and purity. The reaction between propionyl chloride and α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene) in the presence of thionyl chloride is a common method. This process simplifies purification and improves yield .
Chemical Reactions Analysis
Types of Reactions: Propoxyphene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Propoxyphene can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert propoxyphene to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted propoxyphene derivatives
Scientific Research Applications
Propoxyphene hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and receptor binding.
Medicine: Historically used for pain management in clinical settings.
Industry: Utilized in the synthesis of other pharmaceutical compounds .
Comparison with Similar Compounds
Methadone: Another synthetic opioid with a similar structure and analgesic properties.
Tramadol: A synthetic opioid used for moderate to severe pain, with a different mechanism of action.
Gabapentin: An anticonvulsant with pain-relieving properties, used for neuropathic pain.
Uniqueness: Propoxyphene hydrochloride is unique in its combination of opioid receptor binding and ganglionic blocking properties. Unlike methadone, which is primarily used for severe pain and opioid dependence, this compound was used for milder pain conditions. Tramadol and gabapentin, while effective for pain, have different mechanisms and are used for different types of pain management .
Properties
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBBUPJKANITL-MYXGOWFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048913 | |
| Record name | Propoxyphene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-60-7 | |
| Record name | Dextropropoxyphene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxyphene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, .alpha.-[(1R)-2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-, 1-propanoate, hydrochloride (1:1), (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propoxyphene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextropropoxyphene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYPHENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB2TL9PS0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


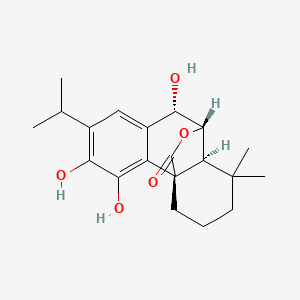
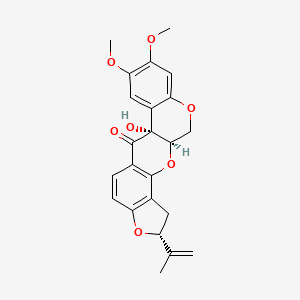
![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)
